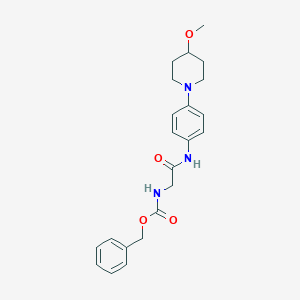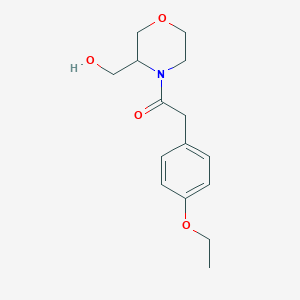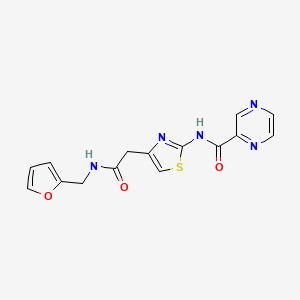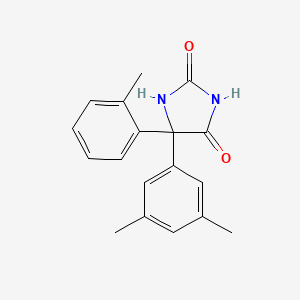
Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate, also known as BOC-MLF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BOC-MLF is a derivative of the natural amino acid leucine and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Related Compounds
Compounds with structures similar to the query have been extensively studied for their pharmacological properties and clinical applications. For instance, metoclopramide, a compound with a complex structure including an aminoethyl carbamate moiety, has been advocated for use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract following oral or intravenous administration. This includes improved resting tone of the oesophageal sphincter, accelerated gastric emptying, and enhanced pyloric activity, among others. The compound has shown efficacy in reducing post-operative vomiting, radiation sickness, and some types of drug-induced vomiting, highlighting the therapeutic potential of complex organic molecules in clinical settings (Pinder et al., 2012).
Benzoxaboroles: Synthesis and Applications
Benzoxaboroles, derivatives of phenylboronic acids, share structural similarities with the query compound, especially in the context of incorporating complex functionalities for specific biological activities. These compounds have been explored for their exceptional properties and wide applications, including biological activity and potential clinical trials. Benzoxaboroles bind hydroxyl compounds, which enables their application as molecular receptors for sugars and glycoconjugates, underscoring the versatility of such structures in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).
Antineoplastic Agents
The discovery and investigation of compounds with specific structural features for potential drug candidates in cancer treatment illustrate the importance of structural complexity similar to the queried compound. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules highlight the potential of structurally complex compounds in modulating biological pathways for therapeutic applications (Hossain et al., 2020).
Organic Semiconductors for OLEDs
The synthesis and application of quinazoline derivatives for electronic devices provide insight into the non-biological applications of complex organic molecules. Quinazolines and pyrimidines, with their extended π-conjugated systems, have been found valuable for creating novel optoelectronic materials. This underscores the potential of complex organic compounds, like the queried structure, in fields beyond pharmacology, expanding into materials science for the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).
Propiedades
IUPAC Name |
benzyl N-[2-[4-(4-methoxypiperidin-1-yl)anilino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-20-11-13-25(14-12-20)19-9-7-18(8-10-19)24-21(26)15-23-22(27)29-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKWTXFROQWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2704929.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704931.png)
![(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2704933.png)
![2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2704935.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)
![3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2704938.png)
![1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2704939.png)
![2-Methyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2704940.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2704945.png)



![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)